

An In-depth Technical Guide to the Chemical Properties of (+)-Neomenthol

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Compound of Interest

Compound Name: (+)-Neomenthol

Cat. No.: B7760466

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Abstract

(+)-Neomenthol, a naturally occurring cyclic monoterpene and a stereoisomer of menthol, is a compound of significant interest across various scientific disciplines, including organic synthesis, pharmacology, and materials science.^{[1][2]} This technical guide provides a comprehensive overview of the chemical and physical properties of **(+)-Neomenthol**, detailed experimental protocols for their determination, and an illustrative workflow for its application as a chiral auxiliary in asymmetric synthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this versatile compound.

Chemical and Physical Properties

(+)-Neomenthol is a colorless, clear liquid with a characteristic minty odor.^{[3][4]} It is a p-menthan-3-ol, a class of organic compounds that are derivatives of cyclohexane.^[3] The quantitative chemical and physical properties of **(+)-Neomenthol** are summarized in Table 1 for easy reference and comparison.

Table 1: Chemical and Physical Properties of **(+)-Neomenthol**

Property	Value	References
IUPAC Name	(1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexan-1-ol	[5]
Synonyms	d-Neomenthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol	[4][6]
CAS Number	2216-52-6	[6]
Molecular Formula	C ₁₀ H ₂₀ O	[3][4][5][6]
Molecular Weight	156.27 g/mol	[3][4][5][6]
Appearance	Colorless to almost colorless clear liquid	[3][4][7]
Odor	Menthol-like, minty, sweet	[3]
Melting Point	-22 °C	[3][4][6][8]
Boiling Point	212 °C at 760 mmHg; 95 °C at 12 mmHg	[4][5][9]
Density	0.899 g/mL at 25 °C	[3][6][8]
Refractive Index (n ²⁰ /D)	1.461	[3][6][9]
Specific Rotation ([α] ²⁰ /D)	+15.0° to +20.0° (neat)	[7]
Specific Rotation ([α] ²² /D)	+17.3° (neat)	[3][6]
Solubility	Very soluble in alcohol and volatile oils; slightly soluble in water (434 mg/L at 25 °C)	[5]
Vapor Pressure	0.8 mmHg at 20 °C	[6][8]
Flash Point	82 °C (180 °F)	[3][8][9]
pKa	15.30 ± 0.60 (Predicted)	[3][8]

Experimental Protocols

This section outlines detailed methodologies for the determination of key chemical and physical properties of **(+)-Neomenthol**, as well as a general protocol for its analysis via gas chromatography.

Determination of Melting Point

The melting point of **(+)-Neomenthol**, which is below room temperature, is more accurately described as its freezing point. The determination can be carried out using a cryostat or a low-temperature thermometer and a cooling bath.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure substance, this occurs over a narrow temperature range.

Apparatus:

- Small test tube or sample vial
- Low-temperature thermometer or thermocouple
- Cooling bath (e.g., dry ice/acetone or liquid nitrogen)
- Stirring rod

Procedure:

- Place a small sample of **(+)-Neomenthol** into the test tube.
- Insert the low-temperature thermometer into the sample, ensuring the bulb is fully immersed.
- Slowly cool the sample by immersing the test tube in the cooling bath while gently stirring with the stirring rod to ensure uniform cooling.
- Observe the sample for the first signs of crystal formation (solidification). The temperature at which the first crystals appear and remain is recorded as the freezing point.
- To determine the melting point, allow the solidified sample to slowly warm up while stirring. The temperature at which the last crystal melts is recorded as the melting point. For a pure

compound, the freezing and melting points should be very close.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Principle: A liquid boils when its vapor pressure is equal to the atmospheric pressure. The temperature of the vapor in equilibrium with the boiling liquid is the boiling point.

Apparatus:

- Distillation flask or a small test tube
- Thermometer
- Heating mantle or oil bath
- Boiling chips
- Condenser (for larger volumes)
- Capillary tube (for micro-method)

Procedure (Micro-method):

- Place a small amount of **(+)-Neomenthol** (a few milliliters) into a small test tube.
- Add a boiling chip to ensure smooth boiling.
- Seal one end of a capillary tube and place it, open end down, into the test tube containing the liquid.
- Attach the test tube to a thermometer and suspend the assembly in a heating bath.
- Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.

- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.^{[3][4][10]}

Measurement of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.

Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation, dependent on the substance, concentration, path length, temperature, and wavelength of light.

Apparatus:

- Polarimeter
- Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
- Sodium lamp (for D-line at 589 nm)
- Syringe for filling the cell

Procedure:

- Calibrate the polarimeter by filling the polarimeter cell with a blank solvent (if measuring a solution) or ensuring it is clean and empty (for a neat liquid like **(+)-Neomenthol**) and setting the reading to zero.
- Carefully fill the polarimeter cell with neat **(+)-Neomenthol**, ensuring there are no air bubbles in the light path.
- Place the filled cell into the polarimeter.
- Observe the rotation of the plane-polarized light and adjust the analyzer to determine the angle of rotation.

- Record the observed rotation (α), the path length in decimeters (l), the temperature (T), and the wavelength of light used (λ).
- The specific rotation $[\alpha]$ is calculated using the formula for a neat liquid: $[\alpha]T\lambda = \alpha / (l * d)$ where 'd' is the density of the liquid in g/mL.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like terpenes.

Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase in the column.

Apparatus:

- Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)
- Injector system
- Data acquisition and processing software

General Protocol for Terpene Profiling:

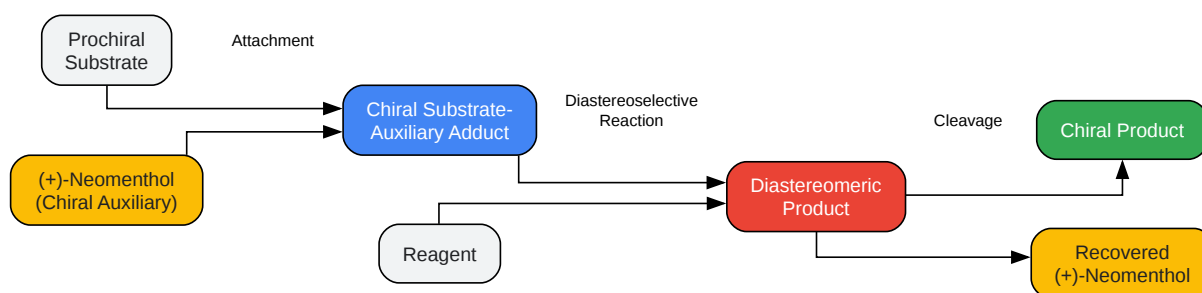
- Sample Preparation: For a pure sample of **(+)-Neomenthol**, dilute it in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration. If analyzing a mixture, an extraction step may be necessary.[\[6\]](#)[\[9\]](#)
- Instrument Setup:
 - Set the injector temperature (e.g., 250 °C).
 - Set the detector temperature (e.g., 280 °C for FID).

- Program the column oven temperature. A typical program for terpenes might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) to elute all compounds.
- Set the carrier gas (e.g., helium or hydrogen) flow rate.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- Data Analysis: The retention time of the peak corresponding to **(+)-Neomenthol** is used for qualitative identification by comparing it to a known standard. The area of the peak is proportional to the concentration and can be used for quantitative analysis.[7]

Application in Asymmetric Synthesis: Chiral Auxiliary Workflow

(+)-Neomenthol can be utilized as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

The following diagram illustrates a generalized workflow for the use of a chiral auxiliary, such as an ester of **(+)-Neomenthol**, in a diastereoselective reaction.



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Caption: Generalized workflow for asymmetric synthesis using **(+)-Neomenthol** as a chiral auxiliary.

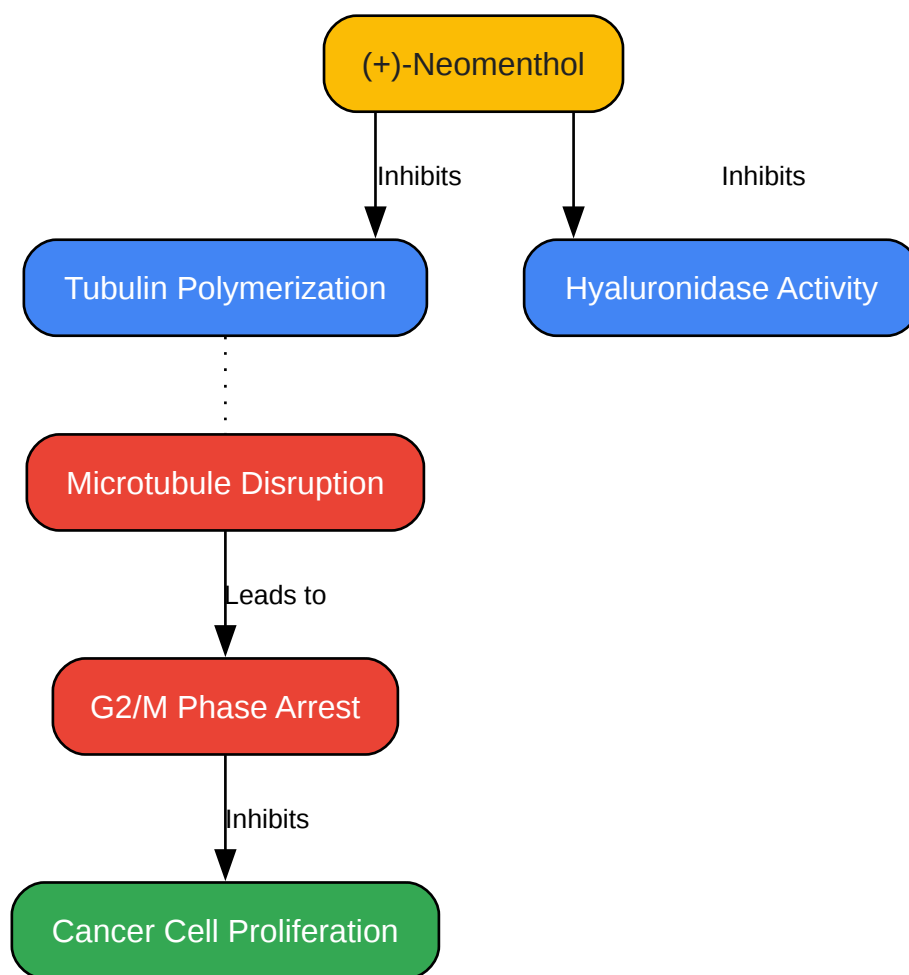
Signaling Pathways and Biological Activity

While the direct interaction of **(+)-Neomenthol** with specific signaling pathways is an area of ongoing research, studies on its stereoisomer, menthol, and preliminary research on neomenthol itself provide insights into its potential biological activities.

Recent research has indicated that neomenthol exhibits promising anticancer potential. It has been shown to inhibit the proliferation of human epidermoid carcinoma (A431) cells by arresting the cell cycle at the G2/M phase.^[2] This effect is linked to its ability to inhibit hyaluronidase activity and interfere with tubulin polymerization.^[2] Tubulin is a critical component of microtubules, which are essential for cell division, and its disruption can lead to apoptosis in cancer cells.

Furthermore, studies on menthol isomers have shown interactions with various receptors, including GABA-A receptors and nicotinic acetylcholine receptors (nAChRs).^[11] While **(+)-neomenthol** was found to be inactive in potentiating the binding of a ligand to the GABA-A receptor in one study, the broader family of menthol isomers demonstrates a range of neurological effects, suggesting that further investigation into the specific targets of **(+)-Neomenthol** is warranted.^[11]

The following diagram illustrates a simplified conceptual pathway of neomenthol's observed anticancer effects.



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